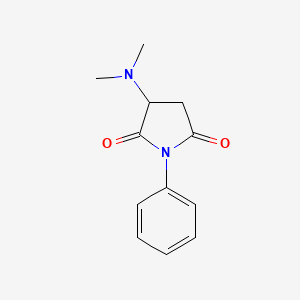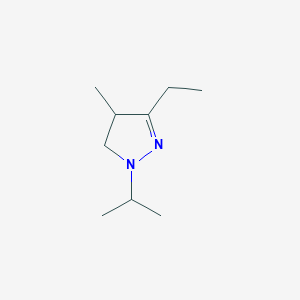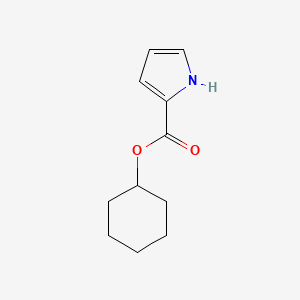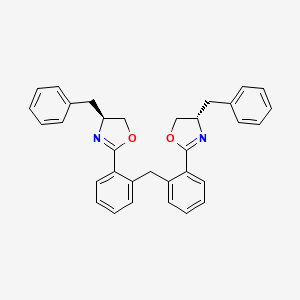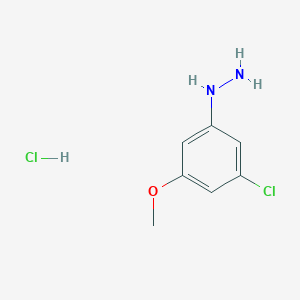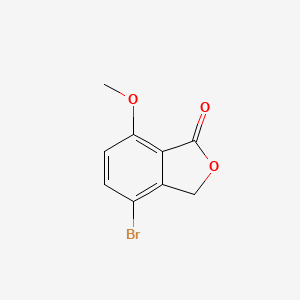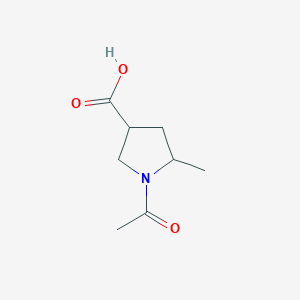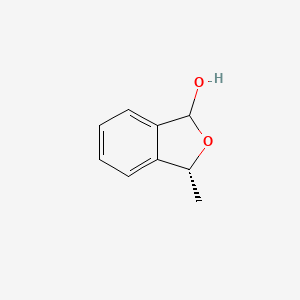
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol is an organic compound with a unique structure that includes a dihydroisobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol typically involves the reduction of specific precursors using borane or various borane complexes . The reaction conditions often require low temperatures to ensure the selective reduction of the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would likely be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Further reduction can alter the compound’s structure and properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more complex furan derivative, while substitution could introduce new functional groups that enhance the compound’s utility in different applications .
Scientific Research Applications
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins .
Mechanism of Action
The mechanism of action of (3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(aminomethyl)-9-methoxy-1,2,3,4-tetrahydro-5H-1benzothieno[3,2-e][1,4]diazepin-5-one
- (3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid
Uniqueness
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol is unique due to its specific dihydroisobenzofuran ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(3R)-3-methyl-1,3-dihydro-2-benzofuran-1-ol |
InChI |
InChI=1S/C9H10O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,9-10H,1H3/t6-,9?/m1/s1 |
InChI Key |
GVZFPWCBUWAGHL-VJSCVCEBSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2C(O1)O |
Canonical SMILES |
CC1C2=CC=CC=C2C(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


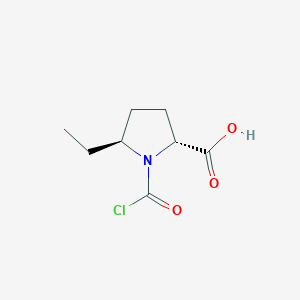
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)

